molecular formula C10H10O3 B2759706 4-Hydroxy-3-methylcinnamic acid CAS No. 19780-88-2

4-Hydroxy-3-methylcinnamic acid

Cat. No.: B2759706
CAS No.: 19780-88-2
M. Wt: 178.187
InChI Key: NBGWMNZWLGXONC-HWKANZROSA-N
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Description

These derivatives share a cinnamic acid backbone (C₆H₅-CH=CH-COOH) with substituted functional groups influencing their physicochemical properties and biological activities.

Properties

IUPAC Name

(E)-3-(4-hydroxy-3-methylphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-7-6-8(2-4-9(7)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGWMNZWLGXONC-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)/C=C/C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxy-3-methylcinnamic acid can be synthesized through several methods. One common approach involves the Perkin reaction, where benzaldehyde is condensed with acetic anhydride in the presence of a base such as sodium acetate. The reaction typically requires heating to facilitate the formation of the cinnamic acid derivative.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium on carbon or other transition metal catalysts can be employed to optimize the reaction conditions and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-3-methylcinnamic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The double bond in the cinnamic acid structure can be reduced to form saturated derivatives.

    Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Quinones or carboxylic acids.

    Reduction: Saturated cinnamic acid derivatives.

    Substitution: Ethers or esters of this compound.

Scientific Research Applications

4-Hydroxy-3-methylcinnamic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism by which 4-Hydroxy-3-methylcinnamic acid exerts its effects involves interactions with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby protecting cells from oxidative damage.

    Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.

    Anti-inflammatory Activity: It can modulate the expression of inflammatory cytokines and enzymes, reducing inflammation.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of 4-hydroxy-3-methylcinnamic acid with related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Position) Melting Point (°C) Solubility/Source
This compound* Not Available C₁₀H₁₀O₃ 178.18 (hypothetical) 4-OH, 3-CH₃ Not Reported Synthetic (hypothetical)
4-Hydroxy-3-methoxycinnamic acid (Ferulic acid) 1135-24-6 C₁₀H₁₀O₄ 194.18 4-OH, 3-OCH₃ 169–172 Soluble in ethanol; sourced from Cinnamomum cassia
3-Hydroxy-4-methoxycinnamic acid 537-73-5 C₁₀H₁₀O₄ 194.18 3-OH, 4-OCH₃ Not Reported White crystals; isolated from Cinnamomum cassia peel
4-Methoxy-3-methylcinnamic acid Not Available C₁₁H₁₂O₃ 192.21 4-OCH₃, 3-CH₃ Not Reported Synthetic
Methyl 4-Hydroxy Cinnamate Not Available C₁₀H₁₀O₃ 178.18 4-OH, esterified (-COOCH₃) Not Reported Synthetic; >95% purity

Notes:

  • This compound is hypothesized based on substituent patterns of analogs. Methoxy (-OCH₃) and methyl (-CH₃) groups significantly alter polarity and bioavailability.
  • Ferulic acid is widely studied, with a well-documented melting point and natural origin .

Research Findings and Gaps

  • Synthetic Challenges : Positional isomerism (e.g., 3-OH vs. 4-OH) complicates synthesis and purification, necessitating advanced chromatographic techniques .
  • Data Limitations : Physicochemical properties (e.g., solubility, logP) for methyl-substituted derivatives remain underreported, requiring further experimental validation.

Q & A

Q. How should researchers design experiments to study the compound’s pharmacokinetics in biological systems?

  • Methodological Answer: Use radiolabeled (e.g., ¹⁴C) this compound to track absorption and metabolism in vitro (e.g., hepatocyte models). Pair with LC-MS/MS for metabolite identification. For in vivo studies, employ a crossover design with controlled dosing (oral vs. intravenous) and account for inter-individual variability using mixed-effects models .

Data Analysis and Experimental Design

Q. What statistical approaches are appropriate for analyzing clustered data in studies involving repeated measurements of this compound bioactivity?

  • Methodological Answer: Use linear mixed-effects models to account for nested data (e.g., multiple observations per subject). Include random intercepts for participant-specific variability and fixed effects for dose-response relationships. Validate assumptions (normality, homoscedasticity) via residual plots and leverage bootstrapping for small sample sizes .

Q. How can researchers address ecological toxicity data gaps for this compound?

  • Methodological Answer: Conduct standardized toxicity assays (e.g., OECD 201/202 for algal and Daphnia magna toxicity). Measure EC₅₀ values under varying pH and temperature conditions. For soil mobility studies, use lysimeter experiments to quantify leaching potential. Collaborate with regulatory bodies to align methods with JIS Z 7253:2019 guidelines .

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